molecular formula C10H13BrClN B2989790 8-Bromo-2,3,4,5-Tetrahydro-1H-Benzo[C]Azepine Hydrochloride CAS No. 373385-06-9

8-Bromo-2,3,4,5-Tetrahydro-1H-Benzo[C]Azepine Hydrochloride

Cat. No.: B2989790
CAS No.: 373385-06-9
M. Wt: 262.58
InChI Key: LXSHALBXYPGDKJ-UHFFFAOYSA-N
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Description

8-Bromo-2,3,4,5-Tetrahydro-1H-Benzo[C]Azepine Hydrochloride is a chemical compound with the molecular formula C10H12BrN . It has a molecular weight of 226.11 g/mol . The IUPAC name for this compound is 8-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12BrN/c11-10-4-3-8-2-1-5-12-7-9(8)6-10/h3-4,6,12H,1-2,5,7H2 . The compound’s canonical SMILES is C1CCNC2=C(C1)C=CC(=C2)Br .


Physical and Chemical Properties Analysis

This compound has a topological polar surface area of 12 Ų . It has a complexity of 149 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has no rotatable bonds . The exact mass and monoisotopic mass of the compound are both 225.01531 g/mol .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been utilized in studies aiming to synthesize high-affinity D1 dopamine receptor ligands. Research has shown that bromo derivatives, including 8-Bromo-2,3,4,5-Tetrahydro-1H-Benzo[C]Azepine Hydrochloride, exhibit similar affinities to their chloro counterparts, which suggests their potential as candidates for in vivo studies and further pharmacological evaluation (Neumeyer et al., 1991).
  • The structural features of 8-Bromo-2,3,4,5-Tetrahydro-1H-Benzo[C]Azepine derivatives have been extensively studied. For example, research on various derivatives has highlighted the significance of hydrogen-bonded structures, demonstrating the impact of peripheral substituents on crystal structures and highlighting the compound's versatility in forming different dimensional assemblies (Palma et al., 2009).

Pharmacological Applications

  • An 8-bromo analog of SCH 23390, closely related to this compound, has been synthesized and studied for its distribution in mouse brain, showing high uptake in dopamine receptor-rich areas. This suggests potential utility in imaging cerebral dopamine D1 receptors (D. Jesus et al., 1985).

Synthetic Methodologies

  • Research on synthetic methodologies has led to the development of hydroaminoalkylation/Buchwald-Hartwig amination sequences for synthesizing benzo-annulated seven-membered nitrogen heterocycles, demonstrating the compound's role in constructing complex heterocyclic systems (Kaper & Doye, 2019).
  • A metal-free oxidative ring-expansion approach has been explored for synthesizing Benzo[b]azepines, highlighting a novel, mild method to access these compounds, underscoring the compound's relevance in pharmaceutical synthesis (Stockerl et al., 2019).

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .

Properties

IUPAC Name

8-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-10-4-3-8-2-1-5-12-7-9(8)6-10;/h3-4,6,12H,1-2,5,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSHALBXYPGDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)C=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373385-06-9
Record name 8-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride
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